2-Amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxypyridin-2-ylmethanol, followed by the introduction of an amino group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The choice of reagents, solvents, and catalysts is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-4-methylpyridine
- 2-Amino-6-methoxypyridine
- 5-Bromo-2-methoxypyridine
Comparison
Compared to similar compounds, 2-Amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol is unique due to the presence of both an amino group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11BrN2O2 |
---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-amino-1-(6-bromo-5-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11BrN2O2/c1-13-7-3-2-5(6(12)4-10)11-8(7)9/h2-3,6,12H,4,10H2,1H3 |
InChI Key |
BTNVASSFDJLZEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)C(CN)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.